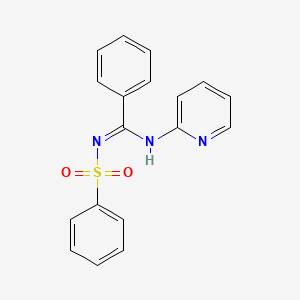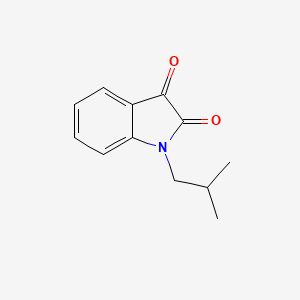
1-Isobutyl-1H-indole-2,3-dione
概要
説明
1-Isobutyl-1H-indole-2,3-dione is a derivative of 1H-indole-2,3-dione . It is a heterocyclic compound that can be used as a precursor for drug synthesis .
Synthesis Analysis
The synthesis of 1H-indole-2,3-dione derivatives, including 1-Isobutyl-1H-indole-2,3-dione, often involves the alkylation reaction on the nitrogen atom N, using a brominated alkylating agent in DMF under phase transfer catalysis conditions (PTC) . The reaction leads to the expected products with good yields .Molecular Structure Analysis
The molecular structure of 1-Isobutyl-1H-indole-2,3-dione is similar to that of 1H-indole-2,3-dione . Several 1H-indole-2,3-dione complexes with lithium, sodium, and potassium cations were optimized at the B3LYP/6-311G(d,p) level .Chemical Reactions Analysis
The isatin moiety shows important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions, in turn, produce several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more .Physical And Chemical Properties Analysis
1H-indole-2,3-dione has a molecular weight of 147.1308 . It is slightly soluble in water and soluble in polar organic solvents such as methanol, acetone, DMSO, DMF, acetonitrile, or ethyl acetate .科学的研究の応用
Antiviral Applications
Indole derivatives have been studied for their potential as antiviral agents. Specifically, certain indole compounds have shown inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for antiviral properties.
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives make them candidates for the treatment of chronic inflammatory diseases. Compounds with an indole nucleus have been compared with established anti-inflammatory drugs, showing promising results .
Anticancer Applications
Indole derivatives exhibit diverse mechanisms in combating cancer cells, including apoptosis induction and cell cycle arrest. Research has highlighted their cytotoxic effects against various cancer cell lines, making them a focus for anticancer drug development .
Anti-HIV Applications
Indole derivatives have been explored for their potential to inhibit HIV-1. Molecular docking studies suggest that these compounds can bind to key proteins involved in the HIV lifecycle, offering a pathway for therapeutic intervention .
Antioxidant Applications
The antioxidant activity of indole derivatives is significant due to their ability to scavenge free radicals. This property is beneficial in preventing oxidative stress-related diseases .
Antimicrobial Applications
Indole derivatives have been synthesized and tested for their antimicrobial efficacy. Some newly synthesized compounds have shown higher activity than standard drugs against various bacteria, indicating their potential as new antimicrobial agents .
Antitubercular Applications
Given the global challenge of tuberculosis, indole derivatives have been assessed for their antitubercular activity. Their ability to inhibit mycobacterial growth makes them valuable in the search for new treatments against tuberculosis .
Antidiabetic Applications
Indole compounds have been investigated for their antidiabetic effects. Their role in modulating insulin secretion or glucose metabolism could be crucial in managing diabetes .
Antimalarial Applications
The fight against malaria has led to the exploration of indole derivatives as antimalarial agents. Their potential to inhibit the growth of Plasmodium species is an area of active research .
作用機序
Target of Action
1-Isobutyl-1H-indole-2,3-dione, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, causing changes that lead to their biological effects . For example, some indole derivatives have been shown to inhibit viral activity by interacting with specific viral proteins .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, some indole derivatives have been shown to inhibit the replication of viruses, potentially by interfering with the viral life cycle . Other indole derivatives have anti-inflammatory and analgesic activities, which could be due to their effects on inflammatory pathways .
Result of Action
The result of 1-Isobutyl-1H-indole-2,3-dione’s action can vary depending on the specific target and biological context. For example, if the compound acts as an antiviral agent, the result could be a reduction in viral replication . If it has anti-inflammatory activity, the result could be a decrease in inflammation and pain .
Safety and Hazards
将来の方向性
Isatin derivatives are under intense development in medicinal chemistry . They have valuable pharmacological activities and can be used to synthesize various heterocyclic compounds . Therefore, the future directions for 1-Isobutyl-1H-indole-2,3-dione could involve further exploration of its potential uses in medicinal chemistry and drug synthesis.
特性
IUPAC Name |
1-(2-methylpropyl)indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(2)7-13-10-6-4-3-5-9(10)11(14)12(13)15/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLZSOVOTGYGAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2C(=O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isobutyl-1H-indole-2,3-dione | |
CAS RN |
78846-77-2 | |
| Record name | 1-(2-methylpropyl)-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


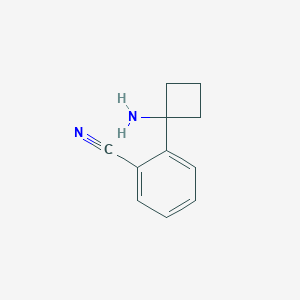
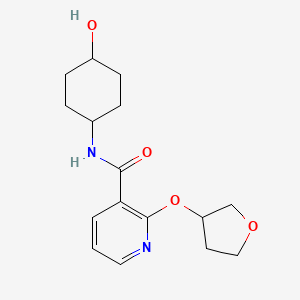
![N-(1H-1,3-benzodiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2880407.png)
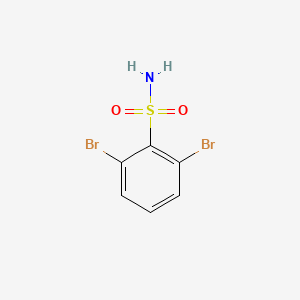
![N1-allyl-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2880409.png)
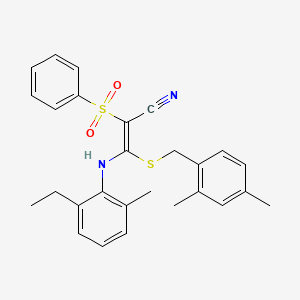
![N-(3-((3-methoxyphenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2880415.png)
![8-[Benzyl(methyl)amino]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2880416.png)
![N,N-dimethyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B2880419.png)
![2-Chloro-1-[8-(dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]propan-1-one](/img/structure/B2880420.png)
![(E)-2-(4-Bromophenyl)-N-[(2-methylfuran-3-YL)methyl]ethenesulfonamide](/img/structure/B2880421.png)
![1-(3-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2880422.png)
